molecular formula C20H19ClN2O4 B14973702 Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B14973702
M. Wt: 386.8 g/mol
InChI Key: QILDKGSJALPNIS-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative featuring a chloro substituent at position 8, a methyl carboxylate ester at position 3, and a 4-[(1-(3-methoxyphenyl)ethyl)amino] side chain.

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

methyl 8-chloro-4-[1-(3-methoxyphenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H19ClN2O4/c1-11(12-6-4-7-13(10-12)26-2)22-18-14-8-5-9-15(21)17(14)23-19(24)16(18)20(25)27-3/h4-11H,1-3H3,(H2,22,23,24)

InChI Key

QILDKGSJALPNIS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of arylglyoxals, malono derivatives, and different 4-amino coumarins in ethanol under reflux conditions . This method is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The exact mechanism of action of Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s key structural elements—chloro, carboxylate ester, and amino-linked aryl substituents—are shared with several analogs. Differences in these groups significantly influence physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP Hydrogen Bond Donors/Acceptors
Methyl 8-chloro-4-((1-(3-methoxyphenyl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (Target) Not explicitly provided* Estimated ~400 3-Methoxyphenethylamino, methyl ester ~3.0† 3 donors, 5 acceptors
Methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate C₂₁H₁₈ClN₃O₃ 395.84 Indole-ethylamino, methyl ester 3.0883 3 donors, 5 acceptors
Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate C₁₉H₁₇ClFN₂O₃ 381.80 2-Fluorobenzylamino, ethyl ester ~3.2‡ 2 donors, 5 acceptors
Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate (CAS 647836-42-8) C₁₅H₁₅NO₃ 257.29 Butanoate chain, no chloro/amino groups ~1.5‡ 1 donor, 3 acceptors

*Estimated based on structural similarity to ; †Predicted from substituent contributions; ‡Estimated via analogy.

Key Observations:

Substituent Effects on logP: The indole-ethylamino group in increases hydrophobicity (logP = 3.09) compared to the target compound’s 3-methoxyphenethylamino group (estimated logP ~3.0). The methoxy group enhances solubility slightly due to polarity. Ethyl esters (e.g., ) marginally increase logP compared to methyl esters but may improve metabolic stability .

Hydrogen Bonding and Solubility: All analogs share a quinoline core with hydrogen bond donors/acceptors, critical for target binding. The butanoate derivative lacks amino and chloro groups, reducing polarity and logSw (aqueous solubility) compared to the target compound.

Pharmacological Implications

  • Anti-inflammatory Activity: The thiophene-substituted quinoline in (8-Methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile) exhibits anti-inflammatory properties, highlighting the role of heteroaromatic substituents. The target’s 3-methoxyphenyl group may similarly modulate cyclooxygenase (COX) or cytokine interactions .
  • The target’s methyl ester may favor rapid clearance, suitable for acute applications .

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